![molecular formula C20H20ClN3O4S B2916541 Methyl 6-benzyl-2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1189925-24-3](/img/structure/B2916541.png)
Methyl 6-benzyl-2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Beschreibung
Methyl 6-benzyl-2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex small molecule featuring a bicyclic tetrahydrothienopyridine core, a benzyl substituent at the 6-position, an isoxazole-5-carboxamido group at the 2-position, and a methyl carboxylate ester at the 3-position. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies.
The molecule’s design integrates heterocyclic motifs (thiophene, pyridine, isoxazole) and amide/ester functionalities, which are common in medicinal chemistry for modulating receptor binding and pharmacokinetics. Its structural complexity invites comparisons with simpler adenosine receptor modulators, such as 2-amino-3-benzoylthiophenes, to elucidate structure-activity relationships (SAR).
Eigenschaften
IUPAC Name |
methyl 6-benzyl-2-(1,2-oxazole-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S.ClH/c1-26-20(25)17-14-8-10-23(11-13-5-3-2-4-6-13)12-16(14)28-19(17)22-18(24)15-7-9-21-27-15;/h2-7,9H,8,10-12H2,1H3,(H,22,24);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZPOLZKYGILSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=NO4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Methyl 6-benzyl-2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS Number: 1217020-76-2) is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C27H29ClN2O3S
- Molecular Weight : 497.0 g/mol
- Structural Features : It contains an isoxazole moiety, which is known for its diverse biological activities including anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
Research has indicated that derivatives of isoxazole exhibit notable antimicrobial properties. For instance, compounds related to isoxazole have shown effectiveness against various bacterial strains. In a study evaluating the activity of isoxazole derivatives, some exhibited minimum inhibitory concentrations (MIC) as low as 50 µM against E. coli and 75 µM against S. agalactiae . This suggests that this compound may possess similar or enhanced antimicrobial properties.
Enzyme Inhibition
Isoxazole derivatives are also recognized for their ability to inhibit various enzymes. A study highlighted that certain isoxazole compounds showed significant inhibition of acetylcholinesterase (AChE) with IC50 values around 29.46 µM . This inhibition is crucial in the context of neurodegenerative diseases such as Alzheimer's disease. The structural features of methyl 6-benzyl-2-(isoxazole-5-carboxamido) may contribute to its potential as an AChE inhibitor.
Case Studies and Research Findings
- Synthesis and Evaluation : A recent study synthesized a series of isoxazole derivatives and evaluated their biological activities. Among these compounds, one exhibited a strong selective inhibition towards AChE compared to butyrylcholinesterase (BuChE), indicating the potential for targeted therapeutic applications .
- Antibacterial Properties : Another investigation into the antibacterial properties of related compounds found that certain derivatives demonstrated substantial activity against Gram-positive bacteria with MIC values comparable to standard antibiotics . This suggests that this compound could be explored further for its antibacterial potential.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of various isoxazole derivatives compared to methyl 6-benzyl-2-(isoxazole-5-carboxamido):
Vergleich Mit ähnlichen Verbindungen
Structural Features
The compound’s closest analogs include PD 81,723 [(2-amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone] and related 2-amino-3-benzoylthiophenes (). Key structural differences include:
- Core Heterocycle: The target compound replaces the monocyclic thiophene in PD 81,723 with a bicyclic tetrahydrothieno[2,3-c]pyridine.
- Substituents: The benzyl group at the 6-position and the isoxazole-5-carboxamido group at the 2-position contrast with PD 81,723’s 3-(trifluoromethyl)phenyl and 2-amino groups. These substitutions may alter electronic properties and steric bulk, influencing binding affinity and selectivity.
- Functional Groups: The methyl carboxylate ester and hydrochloride salt differ from PD 81,723’s keto carbonyl and free amino group, impacting solubility and bioavailability.
Receptor Binding and Activity Profiles
highlights SAR principles for adenosine A1 receptor modulation by 2-amino-3-benzoylthiophenes:
- Thiophene vs. Benzene : Replacing thiophene with benzene reduces allosteric enhancement activity, emphasizing the importance of the sulfur atom’s electronic effects .
- Amino and Keto Groups: The 2-amino group and keto carbonyl are critical for activity; substitutions disrupting these groups (e.g., replacing NH2 with amides) diminish allosteric effects .
- Substituent Effects : 4-position alkylation on thiophene (e.g., methyl in PD 81,723) enhances activity, while 3-(trifluoromethyl)phenyl optimizes receptor interaction .
Comparative Data Table
Pharmacological Implications
- Allosteric vs. Competitive Activity: PD 81,723 exhibits a 1,375-fold preference for allosteric enhancement over competitive antagonism .
- Bioavailability : The hydrochloride salt and ester group likely enhance aqueous solubility compared to neutral thiophene derivatives, aiding in vivo delivery.
- Thermodynamic Stability: The tetrahydrothienopyridine core may reduce metabolic degradation compared to monocyclic analogs, extending half-life.
Q & A
Q. How to design a robust structure-activity relationship (SAR) study for this compound?
- Methodological Answer : Systematically vary substituents on the benzyl (e.g., -OCH, -NO) and isoxazole (e.g., methyl, trifluoromethyl) groups. Test analogs in parallel for potency (IC), solubility (shake-flask method), and logP (HPLC-derived). Use molecular docking to correlate activity with binding affinity to the target protein .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.